![molecular formula C18H22 B13787326 1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene CAS No. 2816-98-0](/img/structure/B13787326.png)
1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Xylyl)-1-(3,4-xylyl)ethane is an organic compound characterized by the presence of two xylyl groups attached to an ethane backbone Xylyl groups are derived from xylene, which is a dimethylbenzene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,3-Xylyl)-1-(3,4-xylyl)ethane can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of 2,3-dimethylbenzene (o-xylene) and 3,4-dimethylbenzene (m-xylene) with ethylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2,3-xylyl)-1-(3,4-xylyl)ethane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-Xylyl)-1-(3,4-xylyl)ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene rings are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
- Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
- Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation: Corresponding carboxylic acids.
- Reduction: Saturated hydrocarbons.
- Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
1-(2,3-Xylyl)-1-(3,4-xylyl)ethane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,3-xylyl)-1-(3,4-xylyl)ethane involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(2,4-Xylyl)-1-(3,5-xylyl)ethane
- 1-(2,5-Xylyl)-1-(3,4-xylyl)ethane
- 1-(2,3-Xylyl)-1-(4,5-xylyl)ethane
Uniqueness: 1-(2,3-Xylyl)-1-(3,4-xylyl)ethane is unique due to the specific positioning of the xylyl groups, which can influence its chemical reactivity and physical properties. This distinct structure may result in different interactions with other molecules compared to its isomers.
Propriétés
Numéro CAS |
2816-98-0 |
|---|---|
Formule moléculaire |
C18H22 |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
1-[1-(3,4-dimethylphenyl)ethyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C18H22/c1-12-9-10-17(11-14(12)3)16(5)18-8-6-7-13(2)15(18)4/h6-11,16H,1-5H3 |
Clé InChI |
GAYGTTQJQBOZLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(C)C2=CC(=C(C=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)
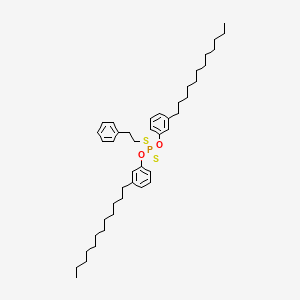


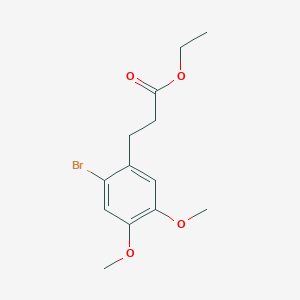
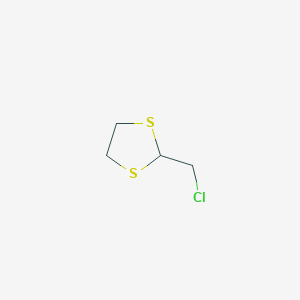
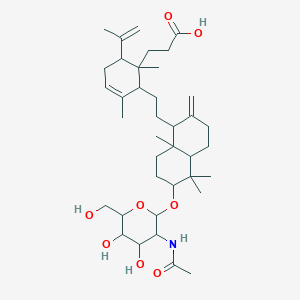
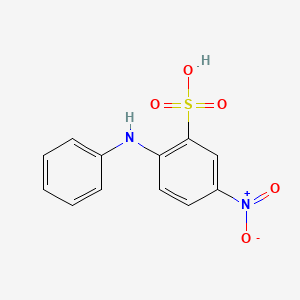

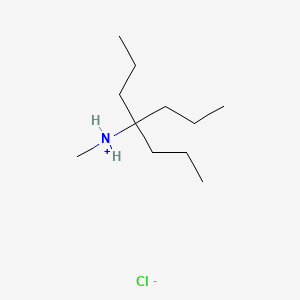

![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)

![[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride](/img/structure/B13787331.png)
